{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride
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Overview
Description
{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is a compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.1.1]hexane ring system, which is a saturated bicyclic structure that can be functionalized for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition, which is used to create the bicyclic structure. This method allows for the efficient and modular synthesis of the compound, enabling further derivatization with various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of photochemistry in industrial settings allows for the production of significant quantities of the compound, which can then be purified and used for various applications.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Industrial applications include its use in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or bind to proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
{4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound has a similar bicyclic structure but with different substituents, leading to variations in its chemical properties and applications.
tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate:
Uniqueness
The uniqueness of {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride lies in its specific substituents and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H14ClNO2 |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-7(8)2-6(3-7,4-9)10-5;/h5,9H,2-4,8H2,1H3;1H |
InChI Key |
YUUAHDBTZZTURH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CC(C2)(O1)CO)N.Cl |
Origin of Product |
United States |
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